

A Comprehensive Toxicological Profile of 2-Methylpyrazine

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Compound of Interest

Compound Name: 2-Methylpyrazine

Cat. No.: B048319

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Abstract: This technical guide provides a detailed overview of the toxicological data for **2-Methylpyrazine** (CAS No. 109-08-0), a heterocyclic aromatic compound widely used as a flavoring agent in the food industry and as an intermediate in the pharmaceutical and agrochemical sectors.[1][2] This document synthesizes available data on acute and repeated-dose toxicity, genotoxicity, reproductive toxicity, and skin sensitization. It includes summaries of quantitative data, descriptions of relevant experimental protocols based on established guidelines, and visualizations of metabolic pathways and safety assessment workflows to support comprehensive evaluation by professionals in research and development.

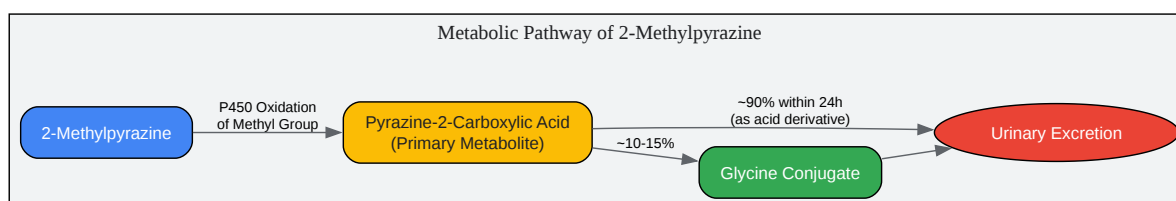
Introduction

2-Methylpyrazine ($C_5H_6N_2$) is a monocyclic pyrazine derivative known for its nutty, roasted, and cocoa-like aroma.[3] It is a naturally occurring component of many cooked or roasted foods and is used extensively as a food additive.[4] Its versatile chemical structure also makes it a valuable building block in the synthesis of pharmaceuticals and agricultural chemicals.[1][2] Given its widespread human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and safe handling.

Metabolism and Pharmacokinetics

Upon oral administration, **2-Methylpyrazine** is readily absorbed from the gastrointestinal tract. The primary metabolic pathway involves the oxidation of the aliphatic methyl side-chain by P450 enzymes to form pyrazine-2-carboxylic acid.[5] This metabolite is then largely excreted unconjugated in the urine, with a smaller fraction (10-15%) eliminated as a glycine conjugate.

Metabolic studies in rats have shown this to be an efficient process, with approximately 90% of the administered dose of **2-methylpyrazine** being excreted as its carboxylic acid derivative within 24 hours.[5]



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Caption: Primary metabolic pathway of **2-Methylpyrazine** in rats.

Toxicological Profile

The safety assessment of **2-Methylpyrazine** often relies on a combination of direct experimental data, information from structurally related compounds (read-across), and the Threshold of Toxicological Concern (TTC) approach, which is a risk assessment tool used when toxicity data is incomplete.

Acute Toxicity

2-Methylpyrazine exhibits low acute toxicity via the oral route. It is classified as harmful if swallowed.[3][6]

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	1800 mg/kg bw	[7][8][9]
LD ₅₀	Mouse	Intraperitoneal	1820 mg/kg bw	[9]

Experimental Protocol: Acute Oral Toxicity (OECD TG 401, adapted) An acute oral toxicity study is typically conducted to determine the median lethal dose (LD₅₀).

- Species: Wistar rats are commonly used.
- Administration: The test substance is administered by oral gavage. A vehicle (e.g., water or corn oil) may be used if the substance is not readily soluble.[\[10\]](#)
- Dose Levels: Several dose levels are used with a small group of animals (e.g., 5 per sex) for each dose.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and posture), and body weight changes for a period of 14 days post-administration.
- Necropsy: A gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.

Repeated Dose Toxicity

Direct experimental data on the repeated dose toxicity of **2-Methylpyrazine** is limited. Safety assessments have concluded that at current exposure levels from its use as a flavoring ingredient, there is no safety concern. The total systemic exposure was estimated to be 0.23 µg/kg/day, which is significantly below the Threshold of Toxicological Concern (TTC) of 9 µg/kg/day for a Cramer Class II substance.[\[4\]](#)

Endpoint	Exposure Assessment	Conclusion	Reference
Repeated Dose Toxicity	Below TTC (9 µg/kg/day)	No safety concern at current levels of use.	[4]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408, general) This study provides information on potential health hazards arising from repeated exposure.

- Species: Typically rats, with groups of 10 males and 10 females per dose level.
- Administration: The substance is administered daily for 90 days, usually via the diet, drinking water, or oral gavage.[\[10\]](#)

- **Dose Levels:** At least three dose levels are tested, along with a concurrent control group.
- **Observations:** Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
- **Clinical Pathology:** Hematology, clinical chemistry, and urinalysis are performed at termination.
- **Pathology:** All animals undergo a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, with any target organs also examined in the lower-dose groups.

Genotoxicity

There are no direct studies assessing the mutagenic or clastogenic activity of **2-Methylpyrazine**. However, based on data from the read-across analog 2,3,5-trimethylpyrazine, which was found to be non-clastogenic in an in vitro micronucleus test, **2-Methylpyrazine** is not considered to present a concern for genotoxicity.[\[4\]](#)

Test Type	System	Read-Across Analog	Result	Reference
In Vitro Micronucleus Test	Mammalian Cells	2,3,5-Trimethylpyrazine	Non-clastogenic	[4]

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487, general)
This test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei.

- **Cell Lines:** Various mammalian cell lines, such as CHO, V79, or human lymphocytes, can be used.
- **Exposure:** Cultures are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 mix), for a defined period.

- **Analysis:** After exposure, cells are harvested and stained. The frequency of micronucleated cells is determined by microscopic analysis.
- **Dose Levels:** A range of concentrations, including cytotoxic levels, are tested to ensure a thorough evaluation.

Reproductive and Developmental Toxicity

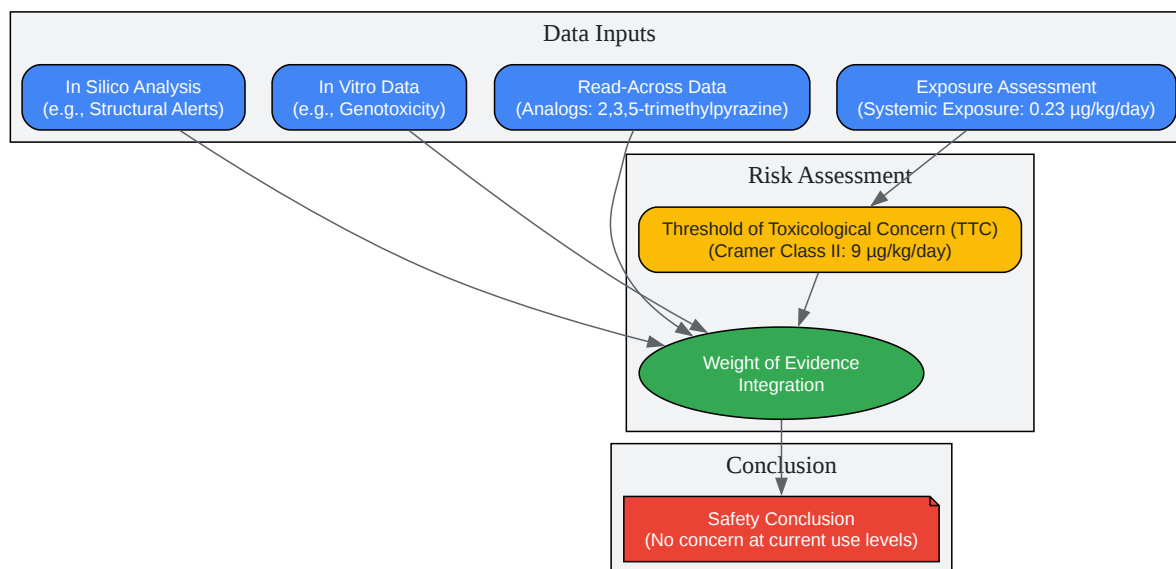
Sufficient data from direct studies on **2-Methylpyrazine** are not available. The safety assessment relies on the TTC approach. The total systemic exposure to **2-Methylpyrazine** is below the TTC for reproductive toxicity for a Cramer Class II material, indicating no significant risk at current usage levels.^[4]

Skin and Eye Irritation / Sensitization

2-Methylpyrazine may cause skin, eye, and respiratory irritation.^{[8][9][11]} However, a Research Institute for Fragrance Materials (RIFM) assessment concluded that, based on the weight of evidence from the target material and a read-across to 2-ethyl-3-methylpyrazine, **2-methylpyrazine** does not present a concern for skin sensitization.^[4]

Integrated Safety Assessment Workflow

The safety evaluation of **2-Methylpyrazine** is a clear example of a modern "Weight of Evidence" approach, integrating various data types to reach a conclusion, especially when traditional toxicological studies are unavailable.



Weight of Evidence Safety Assessment Workflow

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Caption: Workflow for the toxicological safety assessment of **2-Methylpyrazine**.

Conclusion

The available toxicological data indicate that **2-Methylpyrazine** has low acute oral toxicity. While data from comprehensive repeated-dose and reproductive toxicity studies are lacking, the modern risk assessment approach using Threshold of Toxicological Concern, supported by read-across data for genotoxicity, concludes that **2-Methylpyrazine** is safe at the current low levels of exposure from its use as a flavoring ingredient.[4] It is considered an irritant, and appropriate handling procedures should be followed to avoid direct contact.[9][11] This profile supports its continued use under current conditions while highlighting the application of modern safety assessment methodologies.

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